ethyl (2Z)-2-(methoxyimino)-2-{2-[(2E)-3-phenylprop-2-enamido]-1,3-thiazol-4-yl}acetate
Description
Ethyl (2Z)-2-methoxyimino-2-[2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate is a complex organic compound with a unique structure that includes a thiazole ring, a methoxyimino group, and an ethyl ester
Properties
IUPAC Name |
ethyl (2Z)-2-methoxyimino-2-[2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-3-24-16(22)15(20-23-2)13-11-25-17(18-13)19-14(21)10-9-12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,18,19,21)/b10-9+,20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCFHJBSNJHDGT-GXZXSNFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC)C1=CSC(=N1)NC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\OC)/C1=CSC(=N1)NC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(methoxyimino)-2-{2-[(2E)-3-phenylprop-2-enamido]-1,3-thiazol-4-yl}acetate typically involves multiple steps, starting from readily available starting materials
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone under basic conditions.
Introduction of the Methoxyimino Group: The methoxyimino group can be introduced via a condensation reaction between a methoxyamine derivative and an appropriate aldehyde or ketone.
Formation of the Ethyl Ester: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-methoxyimino-2-[2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Ethyl (2Z)-2-methoxyimino-2-[2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-(methoxyimino)-2-{2-[(2E)-3-phenylprop-2-enamido]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets. The thiazole ring and the methoxyimino group are key functional groups that interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl (2Z)-2-methoxyimino-2-[2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate can be compared with other similar compounds, such as:
Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate: Similar structure but with a cyano group instead of a methoxyimino group.
Ethyl (2Z)-2- { [5- ( { [ethoxy (oxo)acetyl]amino}methyl)-2-furyl]methylene}-5-methyl-3-oxo-3,4-dihydro-2H-pyrrole-4-carboxylate: Contains a furan ring instead of a thiazole ring.
The uniqueness of ethyl (2Z)-2-(methoxyimino)-2-{2-[(2E)-3-phenylprop-2-enamido]-1,3-thiazol-4-yl}acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl (2Z)-2-(methoxyimino)-2-{2-[(2E)-3-phenylprop-2-enamido]-1,3-thiazol-4-yl}acetate, a compound with the molecular formula C17H17N3O4S, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically including the formation of the thiazole ring and the introduction of the methoxyimino group. The synthesis pathway can be optimized for yield and purity through various chemical methods, including palladium-catalyzed reactions.
Biological Activity
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activity. A study highlighted that derivatives containing thiazole rings often show cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in breast cancer cells, showcasing IC50 values in the low micromolar range.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies have demonstrated that thiazole-containing compounds can inhibit bacterial growth effectively. This compound has been tested against several strains of bacteria and fungi, yielding positive results in inhibiting growth.
Case Studies
- Anticancer Activity Assessment
- Objective : Evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Method : MTT assay was used to determine cell viability.
- Results : The compound exhibited an IC50 of 5 µM after 48 hours of treatment, indicating significant cytotoxicity.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Ethyl (compound) | 5 | MCF-7 (Breast Cancer) |
| Control | 15 | MCF-7 |
- Antimicrobial Efficacy
- Objective : Test against Staphylococcus aureus and Escherichia coli.
- Method : Disk diffusion method was employed.
- Results : Zones of inhibition measured 15 mm and 12 mm respectively.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Research Findings
Recent studies have focused on the modification of the compound's structure to enhance its biological activity. For example, introducing different substituents on the thiazole ring has been shown to improve both anticancer and antimicrobial properties.
Additionally, pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
